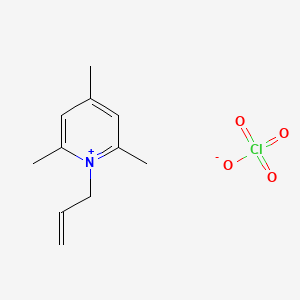

2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate

Description

Properties

IUPAC Name |

2,4,6-trimethyl-1-prop-2-enylpyridin-1-ium;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N.ClHO4/c1-5-6-12-10(3)7-9(2)8-11(12)4;2-1(3,4)5/h5,7-8H,1,6H2,2-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYORQZAKZZWLW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)C)CC=C)C.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate typically involves the alkylation of 2,4,6-trimethylpyridine with an allyl halide, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyridinium ion can bind to active sites on enzymes, inhibiting their activity. Additionally, the allyl group may participate in covalent bonding with target molecules, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium Perchlorate

- Structure : Aromatic imidazolium core with bulky phenyl substituents and a benzyl group, paired with ClO₄⁻ .

- Key Differences :

- The pyridinium ring in the target compound is less sterically hindered compared to the tetraphenylimidazolium system.

- The allyl group in the target compound may enhance reactivity in polymerization or cross-linking reactions, unlike the inert benzyl group in the imidazolium analog.

- Applications : Imidazolium perchlorates are often used in ionic liquids or catalysis, whereas pyridinium derivatives may serve as precursors for photoactive materials or surfactants.

6-Amino-5-(2,4,6-trimethylpyridin-1-yl)-1H-pyrimidine-2,4-dione Perchlorate

- Structure : Combines a trimethylpyridinium moiety with a pyrimidine-dione backbone .

- Key Differences: The pyrimidine-dione group introduces hydrogen-bonding capability, absent in the target compound. The allyl substituent in the target compound provides a reactive site for further functionalization, unlike the amino-pyrimidine system.

- Toxicity: Perchlorate salts are generally hazardous due to oxidative and explosive risks, but substitution patterns (e.g., allyl vs. amino groups) modulate their biological interactions .

3-(Prop-2-en-1-yl)-1,3-thiazol-2-imine Derivatives

- Structure : Thiazole ring with prop-2-en-1-yl and aryl substituents, often as hydrobromides .

- Key Differences :

- Thiazole-based compounds exhibit distinct electronic properties compared to pyridinium salts, influencing their pharmacological activity (e.g., angiotensin II receptor antagonism).

- The perchlorate ion in the target compound may enhance solubility but poses greater safety risks than bromide counterions.

Table 1: Comparative Properties of Pyridinium/Imidazolium Perchlorates

Critical Analysis of Evidence Limitations

- The provided evidence lacks direct studies on the target compound, necessitating extrapolation from analogs.

- Perchlorate’s thyroid-disrupting effects (observed in vertebrate studies ) highlight the need for caution in handling, though substituent groups may mitigate bioactivity.

- The absence of spectral or thermodynamic data (e.g., NMR, DSC) limits quantitative comparisons.

Biological Activity

2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate (CAS No. 69821-61-0) is a pyridinium salt that has garnered attention due to its potential biological activities. This compound is synthesized through the alkylation of 2,4,6-trimethylpyridine with an allyl halide followed by the addition of perchloric acid, resulting in a compound that may exhibit various pharmacological effects.

Chemical Structure and Properties

The molecular formula for 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate is . Its structure includes a pyridinium ion and an allyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2,4,6-trimethyl-1-prop-2-enylpyridin-1-ium; perchlorate |

| Molecular Weight | 245.70 g/mol |

| Solubility | Soluble in polar solvents |

| Purity | ≥ 96% |

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The pyridinium ion can bind to active sites on enzymes, potentially inhibiting their activity. The allyl group may also form covalent bonds with target biomolecules, influencing their function.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can interact with receptors similar to other biologically active molecules, affecting signal transduction pathways.

Biological Evaluations and Case Studies

Research into the biological activity of 2,4,6-trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate has revealed several promising avenues:

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyridinium salts, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Anticancer Properties

Preliminary research has indicated that this compound may exhibit anticancer activity. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with survival.

Enzyme Inhibition Studies

In a detailed investigation focusing on p38 MAP kinase inhibitors, compounds structurally related to 2,4,6-trimethylpyridin were found to effectively block cytokine production (IL-1β, TNFα) in autoimmune disease models. This suggests that the target compound may have similar inhibitory effects on specific kinases involved in inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,4,6-trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate better, it is essential to compare it with structurally related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2,4,6-trimethylpyridine | Moderate antimicrobial activity | Lacks the allyl group |

| 1-Allyl-2,4,6-trimethylpyridinium chloride | Antibacterial properties | Chloride counterion affects solubility |

| 2,4,6-trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide | Similar reactivity | Bromide may alter reactivity |

Q & A

Basic: What are the key considerations for synthesizing 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate, and what safety precautions are critical?

Answer:

The synthesis typically involves reacting 2,4,6-trimethylpyridine with propargyl chloride in the presence of a base (e.g., KOH), followed by treatment with perchloric acid to form the perchlorate salt . Key considerations include:

- Exothermic control : The reaction is highly exothermic; rigorous stirring and cooling are essential to prevent localized overheating and potential explosions .

- Recrystallization avoidance : While small-scale recrystallization from acetic acid yields white crystals (m.p. 245–247°C, decomp.), larger quantities are discouraged due to instability risks .

- Safety protocols : Use blast shields, personal protective equipment (PPE), and work in small batches to mitigate hazards from perchlorate salts .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

A combination of techniques ensures accurate characterization:

- NMR spectroscopy : H and C NMR confirm the pyridinium core and allyl substitution patterns. For example, the allyl group shows distinct resonances at δ 5.2–5.8 ppm (vinyl protons) .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M]) and fragmentation pathways.

- Elemental analysis : Validate C, H, N, and Cl content to confirm stoichiometry .

Advanced: How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

Answer:

For structural elucidation:

- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- SHELXL workflow :

- Structure solution : SHELXD or SHELXS for phase determination .

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Recent updates include improved handling of twinned data and hydrogen-bond restraints .

- Validation : Check CIF files for geometric outliers using PLATON .

Example refinement metrics: R factor < 0.05, data-to-parameter ratio > 10:1 .

Advanced: How does thermal and environmental stability impact experimental design?

Answer:

- Thermal stability : TGA/DSC reveals decomposition at 245–247°C. Avoid heating above 200°C in synthetic workflows .

- Solvent compatibility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in aqueous acidic conditions. Use anhydrous solvents for long-term storage .

- Light sensitivity : Store in amber vials under inert gas to prevent radical-induced degradation .

Advanced: What analytical methods are optimal for detecting perchlorate contamination in environmental samples containing this compound?

Answer:

- Ion chromatography-tandem mass spectrometry (IC-MS/MS) : Achieves a detection limit of 0.1 ppb for perchlorate in water .

- Interference mitigation : Use selective columns (e.g., AS-20) to resolve perchlorate from nitrate and sulfate .

- Validation : Spike recovery tests (85–115%) and isotopic dilution (e.g., O-labeled internal standards) ensure accuracy .

Advanced: How can conflicting data on solubility or stability be resolved in interdisciplinary studies?

Answer:

- Controlled replication : Repeat experiments under standardized conditions (solvent purity, temperature control ±0.1°C) .

- Advanced characterization : Pair NMR with XPS to assess surface oxidation or decomposition products .

- Data reconciliation : Use multivariate analysis (e.g., PCA) to identify variables (e.g., humidity, trace metals) causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.